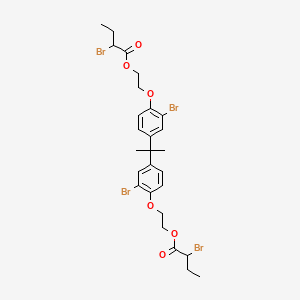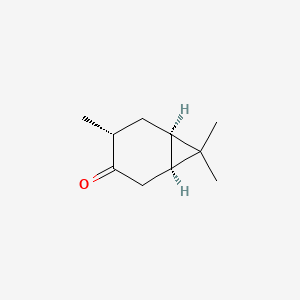
2,4(1H,3H)-Pyrimidinedione, 5-bromo-1-(5-deoxy-5-fluoro-beta-L-ribofuranosyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 354057 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in research related to neurodegenerative diseases, particularly Alzheimer’s disease. The compound has been studied for its ability to interact with neural stem cells and its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 354057 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the basic skeleton of the compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques like chromatography to ensure the desired compound is obtained in high purity.
Industrial Production Methods
In an industrial setting, the production of NSC 354057 would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
NSC 354057 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
NSC 354057 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on neural stem cells and its potential in treating neurodegenerative diseases.
Medicine: Research is ongoing to explore its therapeutic potential in conditions like Alzheimer’s disease.
Industry: NSC 354057 is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 354057 involves its interaction with specific molecular targets in neural stem cells. The compound is believed to modulate signaling pathways that are crucial for cell differentiation and survival. By influencing these pathways, NSC 354057 can promote the growth and maintenance of neural stem cells, which is beneficial in the context of neurodegenerative diseases.
Comparison with Similar Compounds
NSC 354057 can be compared with other compounds that have similar applications and properties:
NSC 18509: Another compound studied for its effects on neural cells.
NSC 515776: Known for its role in modulating cellular pathways in neurodegenerative diseases.
Uniqueness
NSC 354057 stands out due to its specific interaction with neural stem cells and its potential therapeutic effects in Alzheimer’s disease. Its unique mechanism of action and the ability to influence key signaling pathways make it a valuable compound in scientific research.
Properties
CAS No. |
38817-30-0 |
|---|---|
Molecular Formula |
C9H10BrFN2O5 |
Molecular Weight |
325.09 g/mol |
IUPAC Name |
5-bromo-1-[(2S,3S,4R,5R)-5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10BrFN2O5/c10-3-2-13(9(17)12-7(3)16)8-6(15)5(14)4(1-11)18-8/h2,4-6,8,14-15H,1H2,(H,12,16,17)/t4-,5-,6-,8-/m0/s1 |
InChI Key |
ONUVAOQZEVZTLW-TYQACLPBSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@@H]2[C@H]([C@H]([C@@H](O2)CF)O)O)Br |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CF)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



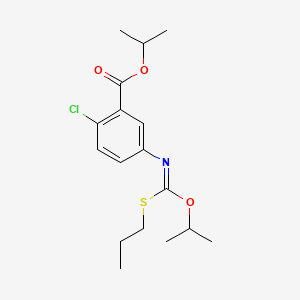
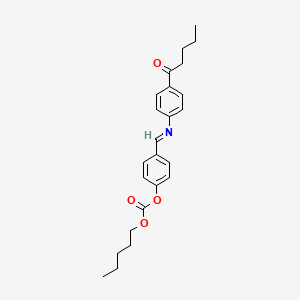
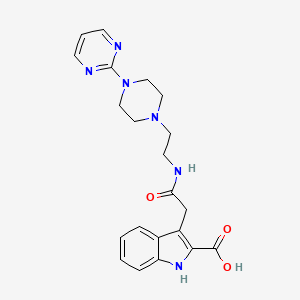

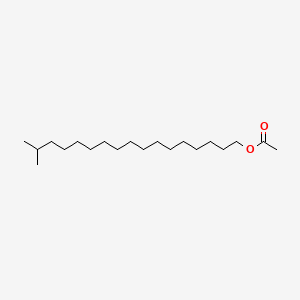
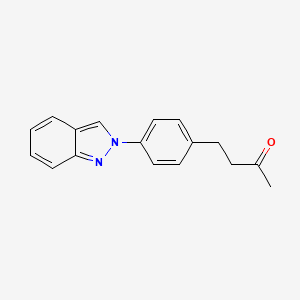
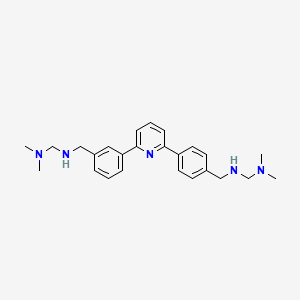
![4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12692118.png)
![2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12692120.png)


